(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate
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Overview
Description
(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethylhept-1-en-3-one with an appropriate amine under controlled conditions to introduce the amino group. The resulting intermediate is then treated with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetate group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with similar trifluoroacetate functionality but different overall structure and reactivity.
2,2,2-Trifluoroethyl trifluoroacetate: Another compound with trifluoroacetate groups, used in different applications
Properties
IUPAC Name |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7)/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRERPDGQQWNGFC-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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